N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide
Description
N-[3-(Dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide (CAS 478259-82-4; synonyms: ZINC5524439, AKOS005101706) is a pyrrole-based carboxamide derivative featuring a 2-ethylbutanoyl substituent at the 4-position of the pyrrole ring and a dimethylaminopropyl side chain at the N-terminus . Synthetic routes for analogs often involve coupling reactions between activated carboxylic acids and amine-functionalized pyrrole intermediates, as demonstrated in the synthesis of MGB30, a structurally related compound with antiamoebic activity .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-5-12(6-2)15(20)13-10-14(18-11-13)16(21)17-8-7-9-19(3)4/h10-12,18H,5-9H2,1-4H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYGZXKQRMTSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies
Pyrrole Core Construction
The pyrrole ring serves as the foundational scaffold. Two predominant methods are employed:
Hantzsch Pyrrole Synthesis
The Hantzsch reaction enables the formation of substituted pyrroles via condensation of β-keto esters, aldehydes, and ammonia or amines. For example:
- Substrate : Dimethyl acetonedicarboxylate and bromocetaldehyde.
- Conditions : Reflux in acetonitrile with ethanolamine, yielding 1-(2-hydroxyethyl)pyrrole derivatives (38–58% yield).
- Mechanism : Cyclization via enamine intermediates, with regioselectivity influenced by reaction conditions (aqueous vs. non-aqueous).
Paal-Knorr Reaction
This method utilizes 1,4-diketones and primary amines under acidic conditions. Microwave-assisted Paal-Knorr reactions enhance efficiency:
Introduction of the 2-Ethylbutanoyl Group at C-4
Acylation at the pyrrole’s 4-position is achieved through:
Mixed Anhydride-Mediated Acylation
Phosphoric acid catalyzes the reaction between pyrrole-2-carboxylic esters and 2-ethylbutanoic acid mixed anhydrides:
- Reagents : 2-Ethylbutanoyl chloride and pyrrole-2-carboxylic ester.
- Conditions : Phosphoric acid (10 mol%), THF, 60°C, 12 h (yield: 72–85%).
Friedel-Crafts Acylation
Direct electrophilic substitution using Lewis acids (e.g., AlCl₃):
Carboxamide Formation at C-2
The 2-carboxamide group is introduced via:
Carbodiimide-Mediated Coupling
EDC/HOBt facilitates amide bond formation between pyrrole-2-carboxylic acid and 3-(dimethylamino)propylamine:
- Reagents : EDC (1.2 equiv), HOBt (1.1 equiv), DMF, 0°C → RT, 24 h.
- Yield : 68–75% after silica gel purification.
Direct Aminolysis of Esters
Integrated Synthetic Pathways
Route 1: Sequential Functionalization
Optimization and Challenges
Regioselectivity in Acylation
Data Tables
Table 1: Comparative Yields Across Methods
| Step | Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pyrrole synthesis | Hantzsch | 43 | 95 | |
| Acylation | Mixed anhydride | 72 | 98 | |
| Amidation | EDC/HOBt | 68 | 97 | |
| One-pot synthesis | Convergent | 58 | 90 |
Table 2: Reaction Conditions for Key Steps
| Step | Solvent | Temp (°C) | Time (h) | Catalyst |
|---|---|---|---|---|
| Hantzsch | Acetonitrile | 80 | 12 | Ethanolamine |
| Paal-Knorr | Ethanol | 80 (MW) | 0.25 | Acetic acid |
| Mixed anhydride | THF | 60 | 12 | H₃PO₄ |
| EDC coupling | DMF | 25 | 24 | EDC/HOBt |
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino propyl group can interact with biological receptors, while the ethylbutanoyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The pharmacological and physicochemical properties of pyrrole carboxamides are highly dependent on substituent modifications. Below is a systematic comparison with key analogs (Table 1), followed by detailed findings.
Substituent Variations and Molecular Properties
Table 1: Key Structural Analogs and Their Properties
Aliphatic vs. Aromatic Substituents
- 2-Ethylbutanoyl vs. 3-Methylbutanoyl: The 2-ethylbutanoyl group in the target compound introduces greater steric bulk compared to the 3-methylbutanoyl analog (CAS 439111-93-0). This difference likely impacts solubility and DNA-binding kinetics, as longer aliphatic chains may reduce aqueous solubility but enhance hydrophobic interactions in the minor groove .
- Aromatic Substituents : Fluorinated benzoyl derivatives (e.g., 2-fluorobenzoyl, CAS 477870-45-4) exhibit stronger DNA-binding affinities due to the electron-withdrawing nature of fluorine, which polarizes the amide bond and stabilizes interactions with DNA bases .
Biological Activity
N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide (CAS No. 478259-82-4) is a synthetic compound belonging to the class of pyrrole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C16H27N3O2
- Molecular Weight : 281.41 g/mol
- CAS Number : 478259-82-4
Anticancer Activity
Research has indicated that pyrrole derivatives exhibit significant anticancer properties. A study focusing on related compounds demonstrated that derivatives of pyrrole can inhibit cell growth in various cancer cell lines. For instance, compounds similar to this compound have shown promising results against breast and melanoma cancer cell lines.
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound | Cell Line | Growth Inhibition (%) | Reference |
|---|---|---|---|
| 8f | MDA-MB-435 (Melanoma) | 62.46% | |
| 8f | MDA-MB-468 (Breast) | 40.24% | |
| This compound | Various Cancer Lines | TBD | Ongoing Studies |
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells, inhibition of cell proliferation, and disruption of cancer cell metabolism. These mechanisms are commonly observed in pyrrole-based compounds.
Study 1: In Vitro Evaluation
In a recent study, a series of pyrrole derivatives were synthesized and evaluated for their anticancer activity using the NCI-60 panel, which includes a variety of human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition at low concentrations, suggesting their potential as lead compounds for further development.
Study 2: Computational ADME Analysis
Computational studies have been conducted to assess the pharmacokinetic properties of this compound. These studies predict favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, indicating good oral bioavailability and drug-likeness properties.
Q & A
Q. How can formulation challenges for poorly soluble derivatives be addressed?
- Methodology :
- Co-Solvent Systems : Use Cremophor EL or cyclodextrins for enhanced solubility.
- Amorphous Solid Dispersions : Spray-drying with polymers (e.g., HPMCAS).
- Bioavailability Optimization : Pharmacokinetic studies in rodent models to assess AUC and Cmax.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
